![molecular formula C14H16ClN3O B2785714 2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile CAS No. 923155-13-9](/img/structure/B2785714.png)
2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile” seems to be a complex organic molecule. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .
Chemical Reactions Analysis
Again, while specific reactions involving “2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile” are not available, similar compounds have been studied. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and evaluated for their in vitro antimicrobial and anticancer activities .Aplicaciones Científicas De Investigación
Antimicrobial Activity
CAPPA derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. Notably, compounds 3, 8, 11, and 12 demonstrated significant antimicrobial effects, comparable to standard drugs like ciprofloxacin and fluconazole . These findings suggest potential applications in combating bacterial and fungal infections.
Anticancer Potential
Among the synthesized compounds, CAPPA derivative 5 exhibited good anticancer activity. Although it was less potent than standard drugs like 5-fluorouracil and tomudex, it still holds promise . Researchers have explored quinazoline derivatives (similar to CAPPA) as potential anticancer agents due to their diverse mechanisms of action, including inhibition of kinases, topoisomerases, and growth factor receptors .
Biofilm Inhibition
CAPPA analogues could play a role in preventing biofilm formation. Biofilms are complex microbial communities that adhere to surfaces and contribute to antibiotic resistance. Investigating CAPPA’s ability to disrupt biofilms could lead to novel strategies for managing infections .
Neurological Disorders
Quinazoline-based compounds have shown promise in neurological research. While specific studies on CAPPA are limited, its structural similarity to other quinazoline derivatives suggests potential neuroprotective effects. Further investigations could explore its impact on neurodegenerative diseases or neuronal function .
Anti-inflammatory Properties
Quinazoline derivatives often exhibit anti-inflammatory activity. Although direct evidence for CAPPA is scarce, its structural features align with known anti-inflammatory scaffolds. Researchers could explore its effects on inflammatory pathways and immune responses .
Drug Design and Rational Drug Discovery
Molecular docking studies revealed that CAPPA derivatives (especially compounds 5 and 7) interact favorably within binding pockets related to anticancer activity . These findings position CAPPA as a potential lead compound for rational drug design, inspiring further exploration and optimization.
Propiedades
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c15-10-14(19)18-8-6-17(7-9-18)13(11-16)12-4-2-1-3-5-12/h1-5,13H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKMGPJGVSWJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C#N)C2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.